Cas no 62802-77-1 (Benzamide, 3-nitro-N-8-quinolinyl-)

Benzamide, 3-nitro-N-8-quinolinyl-, is a nitro-substituted benzamide derivative featuring a quinolinyl moiety, which imparts unique chemical and biological properties. This compound is of interest in pharmaceutical and agrochemical research due to its potential as an intermediate in the synthesis of bioactive molecules. The nitro group enhances reactivity, facilitating further functionalization, while the quinolinyl component contributes to ligand-metal coordination capabilities, making it valuable in catalysis and material science applications. Its well-defined structure and purity ensure reproducibility in synthetic processes. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture, requiring proper storage to maintain stability.
Benzamide, 3-nitro-N-8-quinolinyl- structure
62802-77-1 structure
商品名:Benzamide, 3-nitro-N-8-quinolinyl-
CAS番号:62802-77-1
MF:C16H11N3O3
メガワット:293.27684
CID:430995
PubChem ID:657169

Benzamide, 3-nitro-N-8-quinolinyl- 化学的及び物理的性質

名前と識別子

    • Benzamide, 3-nitro-N-8-quinolinyl-
    • 3-nitro-N-quinolin-8-ylbenzamide
    • VEGFR-2-IN-29
    • Cambridge id 5221119
    • MS-24192
    • HY-148040
    • 3-nitro-N-(8-quinolinyl)benzamide
    • WAY-302159
    • CBDivE_006587
    • F76912
    • AKOS000462499
    • 62802-77-1
    • 3-Nitro-N-quinolin-8-yl-benzamide
    • Oprea1_214657
    • Oprea1_717466
    • BDBM50330204
    • CS-0597487
    • CHEMBL1271560
    • 3-nitro-N-(quinolin-8-yl)benzamide
    • DTXSID80349681
    • 3-Nitro-N-8-quinolinylbenzamide
    • SMR000505083
    • AG-205/40045551
    • HMS2836J14
    • MLS001203464
    • DA-78855
    • AG-205/07938037
    • STK699174
    • インチ: InChI=1S/C16H11N3O3/c20-16(12-5-1-7-13(10-12)19(21)22)18-14-8-2-4-11-6-3-9-17-15(11)14/h1-10H,(H,18,20)
    • InChIKey: IGPIXGIGDVQTEE-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2

計算された属性

  • せいみつぶんしりょう: 293.08013
  • どういたいしつりょう: 293.08004122g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 423
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 87.8Ų

じっけんとくせい

  • PSA: 85.13

Benzamide, 3-nitro-N-8-quinolinyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01JBYZ-10mg
Benzamide, 3-nitro-N-8-quinolinyl-
62802-77-1 99%
10mg
$224.00 2024-04-22
1PlusChem
1P01JBYZ-50mg
Benzamide, 3-nitro-N-8-quinolinyl-
62802-77-1 99%
50mg
$666.00 2024-04-22
Aaron
AR01JC7B-5mg
Benzamide, 3-nitro-N-8-quinolinyl-
62802-77-1 97%
5mg
$145.00 2025-02-13
Ambeed
A240857-100mg
3-Nitro-N-(quinolin-8-yl)benzamide
62802-77-1 97%
100mg
$1488.0 2024-07-18
Aaron
AR01JC7B-25mg
Benzamide, 3-nitro-N-8-quinolinyl-
62802-77-1 97%
25mg
$493.00 2025-02-13
Aaron
AR01JC7B-100mg
Benzamide, 3-nitro-N-8-quinolinyl-
62802-77-1 97%
100mg
$1424.00 2025-02-13
Aaron
AR01JC7B-10mg
Benzamide, 3-nitro-N-8-quinolinyl-
62802-77-1 97%
10mg
$247.00 2025-02-13
1PlusChem
1P01JBYZ-100mg
Benzamide, 3-nitro-N-8-quinolinyl-
62802-77-1 99%
100mg
$1124.00 2024-04-22
Aaron
AR01JC7B-50mg
Benzamide, 3-nitro-N-8-quinolinyl-
62802-77-1 97%
50mg
$838.00 2025-02-13
Ambeed
A240857-50mg
3-Nitro-N-(quinolin-8-yl)benzamide
62802-77-1 97%
50mg
$876.0 2024-07-18

Benzamide, 3-nitro-N-8-quinolinyl-に関する追加情報

Introduction to Benzamide, 3-nitro-N-8-quinolinyl- (CAS No. 62802-77-1)

Benzamide, 3-nitro-N-8-quinolinyl-, is a specialized chemical compound characterized by its unique structural and functional properties. This compound, identified by the CAS number 62802-77-1, has garnered significant attention in the field of chemical and pharmaceutical research due to its potential applications and intriguing chemical characteristics. The presence of both nitro and quinolinyl groups in its molecular structure imparts distinct reactivity and biological activity, making it a subject of extensive study in synthetic chemistry and drug development.

The compound's molecular structure consists of a benzamide core substituted with a nitro group at the 3-position and an N-8 quinolinyl moiety. This configuration not only contributes to its unique spectral properties but also influences its interaction with biological targets. The nitro group, known for its oxidizing properties, can participate in various redox reactions, while the quinolinyl group is often associated with bioactive molecules due to its presence in numerous natural products and pharmacologically active compounds.

In recent years, Benzamide, 3-nitro-N-8-quinolinyl-, has been explored for its potential in medicinal chemistry. Researchers have been particularly interested in its ability to modulate enzyme activity and interact with specific biological pathways. The nitro group can be reduced to an amine, altering the compound's pharmacological profile and potentially enhancing its bioavailability. This reactivity makes it a valuable scaffold for designing novel therapeutic agents.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The combination of the benzamide and quinolinyl groups provides multiple sites for functionalization, allowing chemists to tailor the molecule for specific applications. For instance, modifications at the nitro group can influence the compound's electronic properties, while changes at the quinolinyl moiety can affect its binding affinity to biological targets. Such flexibility has enabled the development of various derivatives with enhanced efficacy and reduced toxicity.

Recent studies have highlighted the compound's potential in addressing neurological disorders. The quinolinyl group is known to exhibit neuroprotective properties, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the nitro group's ability to generate reactive oxygen species has been explored as a mechanism for inducing apoptosis in cancer cells. These findings underscore the compound's significance in developing innovative therapeutic strategies.

The synthesis of Benzamide, 3-nitro-N-8-quinolinyl-, involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to achieve high yields and purity. These methods not only enhance the efficiency of production but also allow for scalable synthesis, making it feasible for industrial applications.

In conclusion, Benzamide, 3-nitro-N-8-quinolinyl-, is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in advancing chemical and biomedical sciences.

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